2,3,4,5,6-Pentabromoethylbenzene

Description

Overview of Highly Brominated Aromatic Compounds and Their Research Significance

Highly brominated aromatic compounds are characterized by a benzene (B151609) ring structure with multiple hydrogen atoms replaced by bromine atoms. This high degree of bromination significantly influences their chemical and physical properties. Generally, these compounds are solids with high melting points and are very unreactive. chemicalbook.comnih.gov Their reactivity tends to decrease as more hydrogen atoms are substituted with halogen atoms. nih.gov

The primary research significance of these compounds lies in their application as flame retardants. bromxchem.comwikidata.org They are incorporated into a wide array of products, including plastics, textiles, electronics, and building materials, to inhibit or slow the spread of fire. bromxchem.comwikipedia.org Beyond this, aryl bromides, which include highly brominated aromatic compounds, are valuable intermediates in organic synthesis. nih.govresearchgate.net They serve as precursors for a variety of chemical reactions, including cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Historical Context of 2,3,4,5,6-Pentabromoethylbenzene Research

The history of this compound is linked to the broader development and use of brominated flame retardants. While specific timelines for the initial synthesis and research of this particular compound are not extensively documented in readily available literature, its use has been noted in applications dating back to the 1970s and 1980s. coastalwiki.org It was utilized in thermoset polyresins found in products like circuit boards, textiles, and adhesives. coastalwiki.org Production of Pentabromoethylbenzene (PBEB) in the United States continued until 1990, with production volumes in 1986 estimated to be between 4 and 226 tonnes. coastalwiki.org The study of polybrominated diphenyl ethers (PBDEs), a related class of brominated flame retardants, began in earnest after their initial isolation from marine sponges in 1981, sparking broader interest in the environmental fate and potential effects of such compounds. nih.govnih.gov

Current Research Gaps and Future Directions for Polybrominated Ethylbenzenes

Despite their long history of use, significant knowledge gaps remain for many brominated flame retardants, including polybrominated ethylbenzenes. A critical review of novel brominated flame retardants (NBFRs) highlighted that a substantial number of these compounds have not been included in monitoring programs or other research studies. vu.nlnih.gov This points to a need for the development of optimized analytical methods that can encompass a wider range of these substances. vu.nlnih.gov

Future research will likely focus on several key areas. Firstly, there is a need for more comprehensive studies on the occurrence, environmental fate, and potential for leaching of these compounds from consumer products. vu.nlnih.gov Secondly, understanding the complete life cycle of these chemicals, from production to disposal and their potential for bioaccumulation, is crucial. coastalwiki.org The development of more environmentally benign and safer alternatives to current brominated flame retardants is another significant area of ongoing research. bromxchem.com

Chemical and Physical Properties of this compound

This compound is a solid compound with a high bromine content, approximately 80% by weight. chemicalbook.comguidechem.com It is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₈H₅Br₅ guidechem.comclearsynth.com |

| Molecular Weight | 500.65 g/mol clearsynth.comsigmaaldrich.com |

| Melting Point | 136-138°C (279-282°F) chemicalbook.comnih.govguidechem.com |

| Decomposition Temperature | ~210°C chemicalbook.comguidechem.com |

| Appearance | Solid chemicalbook.comguidechem.com |

| Solubility in Water | Insoluble nih.govguidechem.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The compound is synthesized through the Friedel-Crafts-catalyzed bromination of ethylbenzene (B125841) in an inert solvent. chemicalbook.comguidechem.com It is known to be very unreactive, a characteristic of simple aromatic halogenated organic compounds. chemicalbook.comnih.gov

Analytical Methods for Detection

Several analytical techniques are suitable for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) is a common method, particularly using a reverse-phase (RP) approach. sielc.com A typical mobile phase for this analysis consists of acetonitrile (B52724), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Gas chromatography (GC) is also a suitable technique for its analysis. sigmaaldrich.com

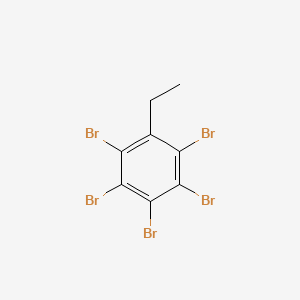

Structure

2D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXCDIQXHJNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br5 | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021782 | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water. (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

85-22-3 | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromoethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentabromoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697LYO57KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2,3,4,5,6 Pentabromoethylbenzene

Direct Halogenation Approaches and Reaction Optimization

Direct halogenation represents the most straightforward approach to synthesizing polybrominated aromatic compounds. This involves the direct reaction of ethylbenzene (B125841) with a brominating agent, often in the presence of a catalyst.

Electrophilic aromatic substitution is a fundamental reaction for introducing bromine onto an aromatic ring. pearson.com In the case of ethylbenzene, the reaction with elemental bromine (Br₂) is typically facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). vedantu.com The catalyst polarizes the bromine molecule, creating a stronger electrophile that can attack the electron-rich benzene (B151609) ring. vedantu.com The ethyl group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. vedantu.com To achieve the high degree of bromination required for 2,3,4,5,6-pentabromoethylbenzene, harsh reaction conditions, including excess bromine and high temperatures, are often necessary.

Table 1: Catalytic Systems for Electrophilic Bromination of Ethylbenzene

| Catalyst | Role in Reaction | Typical Reaction Conditions |

| Iron(III) bromide (FeBr₃) | Lewis acid, polarizes Br₂ to form a stronger electrophile. vedantu.com | Presence of elemental bromine. vedantu.com |

| Aluminum chloride (AlCl₃) | Strong Lewis acid, can also be used to catalyze the reaction. | Often used with a chlorine source. youtube.com |

This table provides an overview of common catalysts used in the electrophilic bromination of ethylbenzene.

Controlling the position of bromine substitution (regioselectivity) is a significant challenge in the synthesis of highly substituted aromatic compounds. While the ethyl group directs incoming bromine atoms to the ortho and para positions, achieving the specific 2,3,4,5,6-pentabromo isomer requires overcoming steric hindrance and controlling the reaction conditions. vedantu.com The development of regioselective bromination methods is crucial for synthesizing specific isomers and avoiding the formation of complex product mixtures. nih.gov Techniques may involve the use of specific catalysts or directing groups to favor substitution at the desired positions. nih.gov For instance, zeolites have been shown to induce high para-selectivity in the bromination of toluene (B28343), a related compound. nih.gov

While electrophilic substitution targets the aromatic ring, radical bromination can be used to halogenate the alkyl side chain of ethylbenzene. youtube.comlibretexts.org This reaction typically proceeds under UV light or with a radical initiator. pearson.comyoutube.com The benzylic position (the carbon atom of the ethyl group attached to the benzene ring) is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.orgsciencemadness.org This method is generally used to introduce a single bromine atom onto the side chain, leading to products like 1-bromoethylbenzene, rather than the fully brominated aromatic ring of this compound. oregonstate.edu Therefore, radical bromination is not a direct route to the target compound but can be a step in a more complex synthesis.

Multi-Step Synthetic Routes via Precursor Derivatization

Due to the challenges of controlling regioselectivity in direct bromination, multi-step synthetic routes are often employed to produce specific isomers of polybrominated compounds. scielo.br These routes may involve the synthesis of a precursor molecule that already has some of the desired substituents in place. For example, a synthesis could start with a pre-brominated benzene derivative, which is then subjected to further reactions to introduce the ethyl group and additional bromine atoms. One potential, though not explicitly documented for this specific compound, could involve the nitration of 1,3,5-trichlorobenzene (B151690) to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination to produce 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). scielo.brresearchgate.net A similar strategy could theoretically be adapted using brominated starting materials.

Green Chemistry Principles in the Synthesis of Highly Brominated Aromatics

The synthesis of highly brominated compounds like this compound traditionally involves the use of hazardous reagents and generates significant waste, making it a target for the application of green chemistry principles. psu.edusolubilityofthings.com These principles aim to reduce the environmental impact of chemical processes. psu.edu

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts. solubilityofthings.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with more environmentally benign alternatives. youtube.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acs.org

Research in green chemistry focuses on developing cleaner and more efficient methods for bromination. This includes the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions to reduce the environmental footprint of producing polybrominated aromatics. researchgate.netwku.edu The development of green synthesis methods for flame retardants is an active area of research, aiming to produce these important chemicals in a more sustainable manner. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,3,4,5,6 Pentabromoethylbenzene

Electrophilic Aromatic Substitution Reactions of Highly Brominated Systems

Simple aromatic halogenated organic compounds, such as PBEB, are generally very unreactive in electrophilic aromatic substitution reactions. nih.gov The reactivity of halogenated organics tends to decrease as more hydrogen atoms are substituted with halogens. nih.govnih.gov The five bromine atoms on the benzene (B151609) ring in PBEB are electron-withdrawing, which deactivates the ring towards attack by electrophiles. fiveable.me For an electrophilic aromatic substitution to occur, a strong electrophile and often a catalyst are required to overcome the high activation energy associated with disrupting the aromatic system. fiveable.mepressbooks.publumenlearning.com

The mechanism for electrophilic aromatic substitution typically involves two steps:

Formation of a positively charged intermediate (a benzenonium ion) when the electrophile attacks the benzene ring. msu.edu

Removal of a proton from the intermediate to restore the stable aromatic ring. msu.edu

In highly brominated systems, the electron-withdrawing nature of the bromine atoms makes the initial attack by an electrophile energetically unfavorable.

Nucleophilic Substitution Reactions and Bromine Displacement Chemistry

While generally resistant to nucleophilic attack under normal conditions, aryl halides like PBEB can undergo nucleophilic aromatic substitution (SNA) under specific circumstances. libretexts.org The reactivity of the aryl halide is significantly increased when the benzene ring is substituted with strong electron-withdrawing groups. libretexts.orgyoutube.com The five bromine atoms on PBEB, being electron-withdrawing, facilitate this type of reaction.

The accepted mechanism for this reaction is a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. libretexts.org The presence of electron-withdrawing groups helps to stabilize this negatively charged intermediate. youtube.com

Elimination : The leaving group (a bromide ion) is expelled, and the aromatic system is regenerated, resulting in the substitution product. libretexts.org

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group. Interestingly, for this class of reactions, fluoride (B91410) is often the best leaving group among the halogens, a trend opposite to that seen in S_N1 and S_N2 reactions. youtube.com This is because the first step, the attack by the nucleophile, is the rate-determining step. youtube.com

Reductive Debromination Pathways and Reaction Kinetics

Reductive debromination is a significant transformation pathway for PBEB, involving the removal of bromine atoms and their replacement with hydrogen atoms. This process can be initiated by various methods, including photochemical and microbial action.

Studies on similar polybrominated compounds have shown that debromination often proceeds in a stepwise manner, leading to the formation of lower-brominated congeners. frontiersin.org The kinetics of these reactions can be influenced by environmental conditions. For instance, anaerobic microbial degradation of polybrominated diphenyl ethers (PBDEs), a related class of compounds, is considered an important, albeit often slow, remediation process in environments like soil and sediment. frontiersin.orgnih.gov

The specific positions of the bromine atoms on the aromatic ring can influence the rate and pathway of debromination. For example, in the photochemical hydrodebromination of PBEB and similar compounds, bromine removal is favored at positions with a high density of bromine atoms. acs.org Specifically, the exchange of a bromine atom for a hydrogen atom is significantly faster at positions flanked by two other bromine atoms. acs.org This preference leads to a sharp decrease in the rate of debromination once the compound has been reduced to a tribrominated state, as the most reactive sites have been eliminated. acs.org

Photochemical Transformations and Degradation Mechanisms

PBEB can undergo photochemical degradation when exposed to light, particularly UV radiation. nih.govmdpi.com This process is a critical environmental fate pathway for brominated flame retardants. The primary photochemical transformation for PBEB is reductive debromination, leading to the formation of less brominated ethylbenzene (B125841) and benzene derivatives. acs.org

The kinetics of the photodegradation of PBEB follow a first-order model. nih.gov The rate of degradation is highly dependent on the wavelength of the incident light, with shorter wavelengths (in the UV range) being significantly more effective than visible light. nih.gov For instance, the degradation rate of PBEB under light with a wavelength range of 180-400 nm is substantially higher than under visible light (400-700 nm). nih.gov

The solvent or medium in which the reaction occurs also plays a crucial role. nih.gov The degradation rate of PBEB is significantly faster in acetone (B3395972) compared to toluene (B28343) or n-hexane. nih.gov This solvent effect is attributed to the energy changes associated with electron transfer between the solvent and the PBEB molecule. nih.gov

The main photodegradation pathway involves the nucleophilic reaction of a bromine atom on the benzene ring, with a preference for removing bromine atoms over the ethyl group. nih.gov Studies on related polybrominated compounds show that photolysis can lead to the formation of various products, including lower brominated congeners and, in some cases, polybrominated dibenzofurans through the elimination of hydrogen bromide. polyu.edu.hkresearchgate.net

Table 1: Photodegradation Rate Constants of PBEB under Different Light Wavelengths nih.gov

| Light Wavelength (nm) | Degradation Rate Constant (min⁻¹) | Half-life (min) |

| 180-400 | 0.1702 - 0.3008 | 2.3 - 4.1 |

| 334-365 | 0.0265 - 0.0433 | 16 - 26 |

| 400-700 | 0.0058 - 0.0099 | 70 - 120 |

Note: The range in values reflects variations in initial concentrations.

Thermal Degradation Mechanisms in Controlled Environments

As a brominated flame retardant, the thermal behavior of PBEB is of significant interest. Halogen-containing flame retardants typically act in the gas phase during combustion. mst.dk When heated, they release halogen radicals (in this case, bromine) that interfere with the radical chain reactions of combustion, effectively quenching the flame. mst.dk

The decomposition of PBEB begins at approximately 210°C. guidechem.com The thermal degradation of similar brominated flame retardants in controlled environments like pyrolysis has been studied. For example, the thermal decomposition of decabromodiphenyl ether (DBDPE) and other aromatic brominated compounds at 650°C releases hydrogen bromide and bromine as major products. cetjournal.it Other products can include various brominated organic compounds and hydrocarbons like ethylene. cetjournal.it The specific products formed depend on the structure of the starting material and the degradation conditions. cetjournal.it

Catalytic Transformations and Functionalization Strategies

Catalytic methods can be employed to transform and functionalize highly brominated aromatic compounds like PBEB. These strategies are aimed at either selectively removing bromine atoms or introducing new functional groups to create value-added chemicals.

Palladium-based catalysts have been shown to be effective for the reductive debromination of polybrominated diphenyl ethers under photocatalytic conditions, using visible light. nsf.gov This process can lead to the complete and rapid removal of bromine atoms. nsf.gov

Functionalization of aromatic compounds can also be achieved through various catalytic reactions. For instance, strategies have been developed for the functionalization of aromatic polymers using electrophilic radicals generated through photocatalysis. researchgate.netresearchgate.net While not specifically detailed for PBEB, these approaches, such as C-H trifluoromethylation, demonstrate the potential for modifying aromatic systems. researchgate.net Another innovative approach for the functionalization of polycyclic aromatic hydrocarbons involves a sulfoniumization strategy, which enhances solubility and allows for subsequent reactions to form C-C and C-heteroatom bonds. nih.govrsc.org Such strategies could potentially be adapted for the transformation of PBEB.

Advanced Applications in Materials Science and Engineering Non Biomedical

Incorporation into Polymeric Systems for Enhanced Functionality

As an additive flame retardant, PBEB is physically blended into a polymer matrix rather than being chemically bound. miljodirektoratet.no This method of incorporation is common for various polymers, including polyurethane foams, acrylonitrile-butadiene-styrene (ABS), and epoxy resins. kalshine.com The addition of PBEB primarily aims to enhance the flame-retardant properties of the material, a critical functionality for applications in electronics, construction, and transportation.

The integration of additive flame retardants like PBEB can influence several properties of the host polymer. While the primary enhancement is fire resistance, the presence of these additives can also affect the mechanical and processing characteristics of the polymer. For instance, in polyurethane foams, additives are crucial for meeting flammability standards in applications such as furniture and insulation. wipo.int The versatility of polyurethane foam allows it to be produced in flexible, rigid, and spray forms, each adaptable for specific applications. wipo.int The addition of flame retardants is a key step in tailoring these foams for safe use in building insulation, the automotive industry, and consumer goods. wipo.intolmogiuseppespa.com

In epoxy resins, which are widely used in high-performance applications like aerospace composites and electronic circuit boards, the incorporation of flame retardants is essential for safety and reliability. researchgate.netptm-w.com The development of new epoxy formulations often involves modifying them with additives to achieve improved performance, such as enhanced thermal resistance. google.com

The table below illustrates the typical effects of incorporating an additive flame retardant like PBEB into various polymer systems.

| Polymer System | Primary Enhanced Functionality | Other Affected Properties | Representative Applications |

| Polyurethane (PU) Foam | Flame Retardancy | Mechanical Strength, Density, Thermal Insulation | Furniture, Automotive Interiors, Building Insulation wipo.intpg.gda.plresearchgate.net |

| Acrylonitrile-Butadiene-Styrene (ABS) | Flame Retardancy | Impact Strength, Processability, UV Stability | Electronic Housings, Automotive Components kalshine.com |

| Epoxy Resins | Flame Retardancy | Thermal Stability, Mechanical Properties, Adhesion | Aerospace Composites, Electronic Circuit Boards, Adhesives ptm-w.comgoogle.com |

Mechanistic Contributions to Flame Retardancy in Material Systems

The flame-retardant action of 2,3,4,5,6-Pentabromoethylbenzene is characteristic of halogenated flame retardants, which primarily operate in the gas phase of a fire. The combustion of a polymer is a cyclical process involving the generation of flammable gases through heat-induced decomposition (pyrolysis). These gases then mix with oxygen in the air and ignite, releasing more heat and perpetuating the cycle.

Brominated flame retardants like PBEB interfere with this cycle through a radical trapping mechanism. researchgate.net When the polymer heats up, PBEB undergoes thermal decomposition, releasing bromine radicals (Br•) into the gas phase. researchgate.netcetjournal.it These highly reactive bromine radicals act as scavengers, intercepting the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reaction. researchgate.net This process is outlined in the reactions below:

Decomposition: PBEB → R• + Br• (where R• is an organic radical)

Radical Scavenging:

H• + Br• → HBr

OH• + Br• → HOBr

Regeneration: HBr can further react with other flame-propagating radicals, regenerating the bromine radical to continue the inhibition cycle.

This series of reactions effectively quenches the flame at a chemical level, reducing the rate of heat release and slowing the spread of fire. cetjournal.itcetjournal.it The efficiency of this mechanism is a key reason for the widespread use of brominated compounds in fire safety applications.

The thermal decomposition of the flame retardant is a critical step. For many brominated flame retardants, this decomposition occurs at temperatures just below or concurrent with the polymer's combustion temperature, ensuring that the flame-inhibiting species are present when needed. researchgate.net

Development of Novel Composite Materials and Functional Coatings

The use of this compound extends to the development of advanced composite materials and functional coatings where fire resistance is a critical design parameter. Composite materials, which consist of a matrix (often a polymer like epoxy) reinforced with fibers (such as carbon or glass), are integral to industries like aerospace, where a high strength-to-weight ratio is paramount. researchgate.netptm-w.com Incorporating PBEB into the epoxy matrix of these composites enhances their fire safety without significantly compromising their lightweight advantages. ptm-w.com This is crucial for aircraft components, which must withstand harsh environmental conditions and meet stringent safety regulations. dtic.milbohrium.com

Functional coatings are another area where PBEB finds application. These coatings are designed to impart specific properties to a substrate, such as corrosion resistance, hydrophobicity, or flame retardancy. mdpi.comupertis.ac.id Polyurethane and epoxy-based coatings containing brominated flame retardants can be applied to various surfaces to reduce their flammability. researchgate.net For example, flame-retardant coatings are used on wood, textiles, and building materials to enhance their fire performance. epo.org The development of such coatings involves formulating a polymer system that provides the desired functionality while maintaining good adhesion and durability. google.com

The table below summarizes research directions in the development of materials containing flame retardants like PBEB.

| Material Type | Development Goal | Key Performance Metrics | Potential Application Areas |

| Fiber-Reinforced Polymer Composites | Enhance fire resistance of lightweight structural components. | Flame spread rate, heat release rate, structural integrity after fire exposure. | Aerospace interior panels, automotive body parts, naval vessel superstructures. researchgate.netwichita.edu |

| Functional Coatings | Impart flame retardancy to flammable substrates. | Adhesion, durability, limiting oxygen index (LOI), burn length. | Protective coatings for wood, textiles, and structural steel. researchgate.netepo.org |

| Intumescent Systems | Create a char layer upon heating to insulate the underlying material. | Char height and integrity, thermal insulation capacity. | Fire-stopping materials in construction, protective coatings for cables. |

Structure-Performance Relationships in Engineering Applications

The performance of a polymer composite is intrinsically linked to its molecular and macroscopic structure. The addition of this compound, an additive flame retardant, influences this relationship. The effectiveness of PBEB is derived from its chemical structure: a stable aromatic ring heavily substituted with bromine atoms. This high bromine content (approximately 80% by weight) ensures a high concentration of flame-inhibiting bromine radicals can be released upon heating. kalshine.com

The physical properties of the additive, such as its particle size and dispersion within the polymer matrix, also play a crucial role. A uniform dispersion is essential for consistent flame retardancy throughout the material. However, as with any additive, there can be trade-offs. The introduction of PBEB particles can affect the mechanical properties of the polymer. For example, in some cases, high loadings of filler-type additives can lead to a reduction in tensile strength or impact resistance if the interfacial adhesion between the additive and the polymer matrix is poor.

Therefore, a key aspect of material development is optimizing the formulation to balance flame retardancy with the required mechanical performance. This involves considering the structure-property relationships of the entire system:

PBEB Structure: The pentabromo-substituted aromatic ring provides thermal stability and a high concentration of active flame-retardant species.

Polymer Matrix Structure: The type of polymer (e.g., amorphous vs. semi-crystalline) and its molecular weight will influence its inherent flammability and how it interacts with the additive. unt.edu

Research in this area focuses on understanding and optimizing these interactions to create high-performance, flame-retardant materials for demanding engineering applications.

Environmental Transport, Transformation, and Remediation Studies

Environmental Distribution and Partitioning in Abiotic Compartments

2,3,4,5,6-Pentabromoethylbenzene, like other polybrominated flame retardants, is expected to be persistent in the environment. Its distribution is primarily dictated by its low water solubility and high lipophilicity. nih.gov Studies have detected PBEB in environmental samples, although its presence is not as widespread as some other brominated flame retardants like Hexabromobenzene (HBB). researchgate.net

A Norwegian study investigating potential source zones for brominated flame retardants found PBEB in seepage water and sediments exclusively near a metal recycling facility. researchgate.net This suggests that industrial activities, particularly those involving the processing of electronic waste, are significant point sources for PBEB contamination. In the same study, PBEB was not detected in samples from wastewater treatment plants, landfills (with the exception of the metal recycling site), or in various biological samples. researchgate.net

Due to its chemical nature, PBEB is insoluble in water. chemeo.com This property, combined with a high octanol-water partition coefficient (log Kow), indicates a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase. capes.gov.brnih.gov The partitioning behavior of PBEB between different environmental compartments can be estimated using models. One such model, COSMOtherm, has been used to predict various partitioning constants. researchgate.net

Table 1: Environmental Concentrations of this compound (PBEB) from a Norwegian Study

| Sample Matrix | Location | Concentration |

|---|---|---|

| Seepage Water | Metal Recycling Facility | 0.94 ng/L |

| Sediment | Metal Recycling Facility | Detected (concentration not specified) |

| Wastewater | Various Treatment Plants | Not Detected |

| Biota (Fish, Crab, Mussels) | Various Locations | Not Detected |

Data sourced from a study on brominated flame retardants near suspected source zones in Norway. researchgate.net

These findings underscore that the environmental presence of PBEB is likely localized to areas with specific industrial activities. Its strong affinity for solid matrices suggests that soil and sediment are the primary environmental sinks for this compound. nih.gov

Pathways of Environmental Transformation and Degradation

The persistence of this compound in the environment is counteracted by several transformation and degradation processes, including photolysis, and biotransformation. Hydrolysis is not considered a significant degradation pathway for PBEB due to the stability of the aryl-bromide bond.

Photolysis: Photodegradation is a key environmental process for the transformation of many brominated flame retardants. polyu.edu.hk A study on the photodegradation kinetics of new brominated flame retardants (NBFRs) in a liquid medium demonstrated that PBEB can be degraded by ultraviolet (UV) radiation. nih.gov The degradation rate was found to be significantly influenced by the wavelength of the light, with the main contribution to photodegradation occurring in the 180–334 nm range. nih.gov The degradation of PBEB followed pseudo-first-order kinetics. nih.gov The primary mechanism in the photolysis of polybrominated compounds is often reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. polyu.edu.hk This process can lead to the formation of less-brominated ethylbenzene (B125841) congeners.

Biotransformation: Microbial degradation is a crucial mechanism for the breakdown of organic pollutants. youtube.com While specific studies on the biotransformation of PBEB are limited, research on other brominated aromatic compounds provides insights into its likely fate. Both aerobic and anaerobic metabolic pathways have been identified for the degradation of brominated compounds. nih.govnih.gov

Under anaerobic conditions, which are common in sediments, reductive dehalogenation is a primary degradation pathway for highly halogenated aromatic compounds. researchgate.netasm.org This process involves the removal of bromine atoms, leading to less halogenated and often more biodegradable intermediates. nih.gov Aerobic degradation of aromatic compounds, on the other hand, typically involves the action of oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, followed by ring cleavage. nih.gov Mixed bacterial cultures extracted from contaminated soils have shown the capability to rapidly degrade polybrominated diphenyl ethers (PBDEs), utilizing them as a sole carbon source and producing bromide ions as a degradation product. rsc.org It is plausible that similar microbial communities could degrade PBEB.

Bioaccumulation Potential in Non-Human Environmental Organisms

The high lipophilicity of this compound suggests a strong potential for bioaccumulation in the fatty tissues of organisms. nih.gov Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment through all routes of exposure.

Although direct measurements of the bioaccumulation factor (BAF) for PBEB are scarce, studies on structurally similar polybrominated benzenes provide valuable insights. Research on the bioconcentration of a series of superhydrophobic chemicals, including polybrominated benzenes, in guppies (Poecilia reticulata) has shown that the bioconcentration factor (BCF) generally increases with the octanol-water partition coefficient (log Kow) up to a certain point. capes.gov.br For chemicals with very high log Kow values, the observed BCFs can be lower than predicted due to factors such as reduced bioavailability and elimination in feces. capes.gov.br

In a Norwegian environmental survey, PBEB was not detected in any of the biota samples analyzed, which included fish liver, crab, and blue mussels. This could be due to several factors, including low environmental concentrations in the sampled areas (away from the point source), rapid metabolism and excretion by the organisms, or a lower bioavailability than predicted. However, the potential for biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, remains a concern for persistent and lipophilic compounds like PBEB. nih.govepa.gov Studies on marine food webs have shown that some brominated flame retardants, such as certain PBDEs, can biomagnify. nih.gov

Advanced Remediation Technologies for Brominated Aromatic Contaminants

The persistence of brominated aromatic compounds like PBEB in the environment has spurred research into effective remediation technologies. nih.gov These advanced methods aim to degrade these pollutants into less harmful substances.

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon irradiation with light, which can then degrade organic pollutants. acs.orgresearchgate.net This technology has shown promise for the degradation of various brominated flame retardants. polyu.edu.hk For instance, titanium dioxide (TiO2) is a widely studied photocatalyst that can promote the degradation of PBDEs. polyu.edu.hk The process typically involves the generation of hydroxyl radicals, which are powerful oxidizing agents. nih.gov The efficiency of photocatalytic degradation can be influenced by factors such as the type of catalyst, the presence of co-solvents, and the pH of the medium. nih.gov While specific studies on the photocatalytic degradation of PBEB are not widely available, the principles applied to other brominated aromatic compounds are likely applicable. researchgate.net

Electrocatalytic methods offer a promising approach for the remediation of water contaminated with halogenated organic pollutants. rsc.orgrsc.org These processes involve the use of electrodes to facilitate oxidation or reduction reactions that break down the pollutants. tandfonline.comnih.gov Reductive dehalogenation at the cathode is a key mechanism for the degradation of brominated compounds. tandfonline.com This process involves the transfer of electrons to the brominated molecule, leading to the cleavage of the carbon-bromine bond. Various cathode materials, including carbon-based electrodes, have been investigated for their efficiency in degrading halogenated contaminants. tandfonline.com The effectiveness of electrocatalytic remediation depends on factors such as the electrode material, applied voltage, and the chemical structure of the pollutant. bohrium.com

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental contaminants. youtube.comresearchgate.net For brominated compounds, this can involve both aerobic and anaerobic processes. nih.govnih.govasm.orgmdpi.com The use of microbial consortia has been shown to be effective in degrading mixtures of brominated flame retardants. mdpi.com Biostimulation (adding nutrients to enhance the activity of native microorganisms) and bioaugmentation (introducing specific microorganisms to a contaminated site) are common bioremediation strategies. researchgate.net

Analytical and Spectroscopic Methodologies for Research and Monitoring

Advanced Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2,3,4,5,6-pentabromoethylbenzene, offering high selectivity and sensitivity for its detection in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile organic compounds like this compound. sielc.com Due to its thermal stability and volatility, the compound is well-suited for GC analysis. In this method, the sample is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. For brominated flame retardants, electron ionization (EI) is a common ionization method. nih.gov The identification of this compound has been confirmed in environmental air samples by comparing the gas chromatographic retention times and mass spectra with those of authentic standards. vscht.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), serves as a powerful alternative for analysis. This technique is especially useful for compounds that may be thermally labile or for complex matrices that require different separation selectivity. oregonstate.edu For this compound, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods typically utilize a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com A common mobile phase composition includes acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for MS-compatible applications, formic acid. sielc.com The use of isotopic dilution LC-MS/MS, where a stable isotope-labeled version of the analyte is used as an internal standard, allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response. d-nb.info

Detailed research findings indicate that achieving reliable quantification requires careful method development, including sample preparation (e.g., solid-phase extraction), selection of appropriate calibration strategies, and optimization of both chromatographic separation and mass spectrometric detection parameters. oregonstate.edueuropa.eu

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC-MS | Capillary Column (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (EI) | Separation and quantification in environmental and material samples. |

| HPLC-MS | Reverse Phase (e.g., Newcrom R1, C18) | Acetonitrile, Water, Formic Acid | Mass Spectrometry (ESI) | Quantification and impurity profiling; suitable for pharmacokinetics. sielc.comnih.gov |

High-Resolution Mass Spectrometry for Trace Analysis and Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound, especially at trace levels in complex environmental and biological matrices. Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, FT-ICR) can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm). rsc.org

This capability allows for the determination of the precise elemental formula of the analyte and its fragments. The calculated monoisotopic mass of this compound (C₈H₅Br₅) is 495.63081 Da. nih.govlgcstandards.com HRMS can experimentally verify this mass with high precision, providing strong evidence for the compound's identity and differentiating it from other co-eluting substances that may have the same nominal mass but different elemental compositions. lcms.cz

Furthermore, HRMS is critical for structural elucidation through the analysis of fragmentation patterns. chemguide.co.uknih.gov The molecular ion of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of five bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments. A significant feature in the mass spectra of highly brominated compounds is often the large mass difference between the molecular ion and subsequent fragments, corresponding to the loss of bromine atoms (m/z 79 or 81). ulethbridge.ca Another common fragmentation pathway for ethylbenzene (B125841) derivatives involves the cleavage of the benzylic bond to lose a methyl group (CH₃), which would result in a fragment ion. Analysis of the accurate masses of these fragment ions by HRMS helps to piece together the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Br₅ | clearsynth.comsigmaaldrich.com |

| Molecular Weight | 500.65 g/mol | clearsynth.comsigmaaldrich.com |

| Monoisotopic Mass | 495.63081 Da | nih.govguidechem.com |

| Predicted XLogP3-AA | 6.2 | nih.govguidechem.com |

| Predicted Collision Cross Section ([M+H]⁺) | 162.4 Ų | |

| Predicted Collision Cross Section ([M+Na]⁺) | 170.1 Ų |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural assignment of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are used.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the pentasubstituted aromatic ring, there are no aromatic protons. The signals present will be from the ethyl group (-CH₂CH₃). The methylene (B1212753) protons (-CH₂) would appear as a quartet, split by the three adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet, split by the two adjacent methylene protons. The chemical shifts of these signals would be influenced by the electron-withdrawing effect of the highly brominated aromatic ring. Benzylic protons typically absorb in the region of 2.3–3.0 δ.

Table 3: Predicted NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~2.5 - 3.5 | Quartet | Methylene (-CH₂) protons of the ethyl group. |

| ¹H | ~1.0 - 1.5 | Triplet | Methyl (-CH₃) protons of the ethyl group. |

| ¹³C | ~120 - 150 | Singlet | Six distinct signals for the pentabromo-substituted aromatic ring carbons. |

| ¹³C | ~20 - 40 | Singlet | Signal for the methylene (-CH₂) carbon. |

| ¹³C | ~10 - 20 | Singlet | Signal for the methyl (-CH₃) carbon. |

Note: Predicted values are based on general principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs. organicchemistrydata.orgcompoundchem.comwisc.educarlroth.com

Infrared and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's chemical bonds. These techniques are valuable for structural confirmation and can be used for the rapid screening of materials.

Infrared (IR) Spectroscopy: An IR spectrum reveals the absorption of infrared radiation by a molecule at specific frequencies corresponding to its vibrational modes. For this compound, the spectrum would be characterized by several key features. Aliphatic C-H stretching vibrations from the ethyl group would be expected in the 2850–3000 cm⁻¹ region. udel.edu The presence of the aromatic ring would typically give rise to C=C stretching vibrations in the 1400–1600 cm⁻¹ range. vscht.cz The C-Br stretching vibrations would appear at lower frequencies, typically below 1000 cm⁻¹, but are often weak and can be difficult to assign definitively in complex molecules. The absence of signals in the aromatic C-H stretching region (3000–3100 cm⁻¹) would confirm the fully substituted nature of the benzene (B151609) ring. udel.edupressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman has proven effective for the non-destructive, rapid analysis of brominated flame retardants in various materials, such as plastics from electronic waste. nih.govnih.gov Studies on similar polybrominated compounds show that characteristic Raman bands, often related to C-Br vibrations, appear in the low-frequency region from 100 to 300 cm⁻¹. jst.go.jpresearchgate.net This region can be diagnostic for the presence of brominated flame retardants and can sometimes distinguish between different classes of these compounds. researchgate.net The technique's ability to analyze samples with little to no preparation makes it a valuable tool for high-throughput screening. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would provide definitive proof of its molecular structure in the solid state. It would reveal the conformation of the ethyl group relative to the plane of the aromatic ring and show any intermolecular interactions, such as halogen bonding, that might influence the crystal packing. However, based on extensive searches of the available scientific literature and crystallographic databases, no published crystal structure for this compound is currently available. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality for diffraction experiments.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic States

Quantum chemical calculations provide foundational data on the geometry and electronic properties of PBEB. These computations, often employing methods like Density Functional Theory (DFT), yield a wealth of information derived from the molecule's structure. Key identifiers and computed descriptors for PBEB are systematically calculated and cataloged in public databases. nih.gov These descriptors are essential for more advanced computational modeling, including QSAR and environmental fate simulations.

Computed properties reveal a molecule with a high molecular weight and significant lipophilicity, as indicated by its XLogP3-AA value. nih.govguidechem.com The canonical SMILES representation, CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br, and the InChIKey, FIAXCDIQXHJNIX-UHFFFAOYSA-N, provide standardized, machine-readable formats for its structure. nih.govwikidata.org Such calculations are the first step in understanding the molecule's potential for bioaccumulation and long-range transport.

Table 1: Computed Molecular Properties and Identifiers for 2,3,4,5,6-Pentabromoethylbenzene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,4,5-pentabromo-6-ethylbenzene | nih.gov |

| CAS Number | 85-22-3 | nih.gov |

| Molecular Formula | C8H5Br5 | nih.gov |

| Molecular Weight | 500.64 g/mol | nih.gov |

| Monoisotopic Mass | 495.63081 Da | nih.gov |

| InChI | InChI=1S/C8H5Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 | nih.gov |

| InChIKey | FIAXCDIQXHJNIX-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | nih.gov |

| XLogP3-AA | 6.2 | nih.gov |

| Complexity | 158 | nih.gov |

Reaction Mechanism Modeling and Transition State Analysis

The study of chemical reactions through computational modeling involves mapping the potential energy surface to identify the most likely pathways from reactants to products. ias.ac.in This analysis includes locating transition states, which are critical energy maxima along the reaction coordinate. ias.ac.in For a compound like PBEB, such modeling could be applied to understand its formation during the Friedel-Crafts-catalyzed bromination of ethylbenzene (B125841) or its degradation under various environmental conditions, such as thermal decomposition. guidechem.com

While specific studies detailing reaction mechanism modeling for PBEB are not prominent in the reviewed literature, the methodologies are well-established. Computational tools can elucidate the step-by-step processes, helping to explain reaction outcomes and improve synthesis protocols. patonlab.com This approach is vital for predicting potential degradation products and understanding the persistence of the compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular forces. nih.gov These simulations can reveal how PBEB interacts with other molecules in its environment, such as organic matter in soil, atmospheric particles, or biological macromolecules. The persistence of interactions like hydrogen bonds and hydrophobic interactions can be evaluated to understand binding affinities. nih.gov

For PBEB, its aromatic structure suggests that π-π stacking interactions could be a significant intermolecular force, influencing its aggregation and sorption behavior. researchgate.net MD simulations could quantify the strength and nature of these interactions, which are crucial for predicting how the compound partitions between different environmental compartments. For instance, simulations of benzene (B151609) dimers have shown that intermolecular forces can lead to closer association in excited electronic states, a phenomenon that could have implications for the photochemical behavior of PBEB. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular structure. nih.gov This approach is particularly valuable for new or emerging pollutants like brominated flame retardants (BFRs), where experimental data may be scarce. nih.gov

For BFRs, QSAR models have been developed to predict their endocrine-disrupting potential and other toxicological endpoints. nih.gov These models use theoretical molecular descriptors, derived from quantum chemical calculations, to build predictive equations. By applying multiple linear regression and ensuring robust internal and external validation, these models can be used to screen and characterize the potential risks of compounds like PBEB, in line with regulatory frameworks such as REACH. nih.gov

In Silico Environmental Transport and Partitioning Modeling

In silico models are essential for predicting the environmental distribution and fate of chemicals. These models integrate a chemical's physicochemical properties with environmental parameters to simulate its movement and partitioning among air, water, soil, and biota. rsc.org For PBEB, which exhibits properties of a persistent organic pollutant, such modeling is critical for assessing its potential for long-range transport and bioaccumulation. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of PBEB involves the Friedel-Crafts-catalyzed bromination of ethylbenzene (B125841), a method that, while effective, raises concerns regarding waste generation and the use of hazardous reagents. guidechem.comchemicalbook.com Future research is poised to address these challenges by developing more sustainable and atom-economical synthetic routes.

Atom economy, a concept central to green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Researchers are exploring alternative catalytic systems and reaction media to improve the efficiency and environmental footprint of PBEB synthesis. A recent study highlights a facile and atom-economical strategy for synthesizing chitosan-based flame retardants, demonstrating the potential for applying similar principles to the production of PBEB. nih.gov The goal is to design synthetic pathways that minimize byproducts, reduce energy consumption, and utilize renewable feedstocks where possible.

Exploration of Novel Functional Materials and Applications Beyond Flame Retardancy

While PBEB's primary application has been as a flame retardant in materials like epoxy resins, ABS, and urethane (B1682113) foams, its unique chemical structure holds potential for a broader range of applications. guidechem.comchemicalbook.com Future investigations will delve into the development of novel functional materials that leverage the properties of PBEB.

The high bromine content and aromatic structure of PBEB could be exploited in the design of advanced polymers, coatings, and composites with tailored electronic, optical, or thermal properties. Researchers are looking into incorporating PBEB into new material matrices to enhance their performance characteristics. This includes exploring its potential use in electronic components, specialty coatings, and other high-performance materials where its inherent stability and properties could be advantageous. researchgate.net

Advanced Environmental Monitoring and Risk Assessment Frameworks

The persistence and potential for bioaccumulation of brominated flame retardants (BFRs) in the environment necessitate the development of more sophisticated monitoring and risk assessment techniques. bohrium.comnih.govepa.gov Future research in this area will focus on creating comprehensive frameworks to track the environmental fate of PBEB and accurately assess its potential risks to human health and ecosystems.

Advanced analytical methods are being developed for the sensitive and specific detection of PBEB and its degradation products in various environmental compartments, including air, water, soil, and biota. advancedenvironmentalmanagement.commdpi.comresearchgate.net These methods will provide crucial data for robust exposure assessments. Furthermore, there is a need to refine risk assessment models to better predict the long-term impacts of low-level exposure to PBEB and other BFRs. europa.eunih.gov This includes considering the exposure of specific vulnerable population groups, such as infants and children. nih.govepa.gov The European Food Safety Authority (EFSA) plays a key role in evaluating the toxicity and exposure risks of BFRs in the food chain. europa.eu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, offering the potential to accelerate the design and development of new compounds with desired properties. springernature.comnih.govnih.gov In the context of PBEB, AI and ML can be employed to:

Predict Properties: Develop models to predict the physicochemical properties, reactivity, and potential toxicity of PBEB and related compounds, reducing the need for extensive and time-consuming experimental testing. nih.govnist.govacs.orgresearchgate.net

Design Novel Molecules: Utilize generative models to design new flame retardants with improved performance and a more favorable environmental profile. springernature.comnih.gov

Optimize Synthetic Routes: Apply machine learning algorithms to optimize reaction conditions and identify more efficient and sustainable synthetic pathways. acs.org

Recent advancements have demonstrated the successful application of ML in predicting the reactivity of halogenated organic chemicals and the properties of multifunctional organic compounds, highlighting the immense potential of these computational approaches. nih.govacs.orgresearchgate.net

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

Addressing the complex challenges associated with PBEB requires a collaborative, cross-disciplinary approach that integrates expertise from chemistry, materials science, and environmental science. bradford.ac.ukstanford.edubnl.gov Future research will foster greater collaboration between these fields to:

Develop Safer Alternatives: Synthesize and evaluate new flame retardants that are effective, economically viable, and environmentally benign.

Understand Material Lifecycles: Investigate the release of PBEB from consumer products throughout their lifecycle, from manufacturing and use to disposal and recycling.

Create Circular Economy Solutions: Explore strategies for the recovery and recycling of brominated compounds from waste streams, contributing to a more circular economy for plastics and other materials. bsef.com

By breaking down traditional disciplinary silos, researchers can gain a more holistic understanding of the impacts of PBEB and develop innovative solutions that promote both fire safety and environmental sustainability. This integrated approach is crucial for navigating the evolving landscape of chemical regulation and consumer expectations.

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 2,3,4,5,6-pentabromoethylbenzene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS is preferred for volatile fractions, while LC-MS/MS is suitable for thermally labile compounds. Validation steps include spike-and-recovery experiments (85–110% recovery rates) and isotope dilution for matrix effect correction . Thin-layer chromatography (TLC) with hexanes as the mobile phase (Rf = 0.75) can preliminarily assess purity .

Q. How is this compound detected in environmental matrices, and what are common contamination sources?

The compound is detected in sediments, dust, and biota using accelerated solvent extraction (ASE) or Soxhlet extraction, followed by silica gel cleanup and GC-MS analysis . Primary sources include legacy flame retardants in electronic waste and industrial emissions. Co-occurrence with polybrominated diphenyl ethers (PBDEs) suggests shared applications in polymers and textiles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

It is classified as a combustible solid (WGK 2 hazard rating) with acute toxicity (STOT SE 3). Use fume hoods, nitrile gloves, and eye protection. Store at 4°C in airtight containers to prevent degradation. Spills require neutralization with activated carbon and disposal as hazardous waste .

Q. What is the environmental persistence of this compound, and how does it compare to other brominated flame retardants?

Its log Kow (~7.2) indicates high hydrophobicity and potential for bioaccumulation. Compared to PBDEs, it shows similar persistence in sediments but lower biomagnification factors in aquatic food webs due to larger molecular size limiting membrane permeability .

Advanced Research Questions

Q. How can researchers address discrepancies in inter-laboratory measurements of this compound concentrations?

Calibrate instruments with certified reference materials (CRMs) and use isotopically labeled analogs (e.g., -labeled internal standards). Participate in proficiency testing programs and harmonize extraction protocols (e.g., EN 15637 for plant matrices) to minimize variability .

Q. What advanced methodologies improve the detection of degradation products or metabolites of this compound?

High-resolution mass spectrometry (HRMS) with quadrupole time-of-flight (QTOF) detectors enables non-targeted screening of debrominated metabolites (e.g., tetrabromoethylbenzene). Combine with in vitro assays (e.g., hepatic microsomal incubation) to identify oxidative pathways .

Q. How do matrix effects influence the accuracy of this compound quantification in complex biological samples?

Lipid-rich matrices (e.g., human milk, adipose tissue) require pressurized liquid extraction (PLE) with dichloromethane:hexane (1:1). Matrix-matched calibration curves and post-column infusion of internal standards mitigate ion suppression in LC-MS/MS .

Q. What computational models predict the environmental fate and transport of this compound?

USEtox and EQC models parameterize its partitioning coefficients (air-water, octanol-water) and degradation half-lives. Sensitivity analyses reveal sedimentation rates as a critical driver of long-term persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.